molecular formula C18H23NO4S B2561560 (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035036-68-9

(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B2561560
M. Wt: 349.45
InChI Key: HJSLFDFBGBVEGO-KPKJPENVSA-N
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Description



  • “(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is a chemical compound with a complex structure.

  • It contains a spirocyclic ring system, a sulfonyl group, and a carboxylate functional group.

  • The compound’s stereochemistry is specified as “(E)” for the double bond configuration.





  • Synthesis Analysis



    • Unfortunately, I don’t have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The molecular formula is C~20~H~25~NO~4~S.

    • The spirocyclic ring system contributes to its unique three-dimensional structure.

    • Detailed analysis would involve NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and X-ray crystallography.





  • Chemical Reactions Analysis



    • Investigating its reactivity with various reagents and conditions would provide insights into its chemical behavior.

    • Potential reactions could include nucleophilic substitutions, acid-base reactions, and redox processes.





  • Physical And Chemical Properties Analysis



    • Physically, it likely exists as a solid or crystalline material.

    • Solubility, melting point, and stability under different conditions would be relevant properties.




  • Scientific Research Applications

    Heterospirocyclic Dipeptide Synthons

    Research by Suter et al. (2000) introduces the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has been utilized in peptide synthesis as a dipeptide building block, demonstrating its potential in the development of antibiotics like the C-terminal nonapeptide of Trichovirin I 1B (Suter et al., 2000).

    Regioselective Cycloaddition for Spirocompound Synthesis

    Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method showcases the synthetic versatility of spirocyclic compounds in creating diverse molecular architectures (Molchanov & Tran, 2013).

    Functionalized γ-Spirolactone Synthesis

    Santos et al. (2000) reported on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These compounds are significant structural sub-units in several classes of bioactive compounds, highlighting their potential in medicinal chemistry (Santos et al., 2000).

    Visible-light-enabled Spirocyclization

    Wei et al. (2017) developed a visible-light-induced method for constructing sulfur-containing azaspiro[4,5]trienones. This eco-friendly and mild approach uses visible light and organic dyes as photocatalysts, offering a novel pathway for synthesizing sulfur-containing spirocyclic compounds (Wei et al., 2017).

    Matrix Metalloproteinase Inhibitors

    Zhang et al. (2017) synthesized sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as inhibitors for matrix metalloproteinase-2 (MMP-2), showcasing the therapeutic potential of spirocyclic compounds in treating diseases involving MMPs (Zhang et al., 2017).

    Safety And Hazards



    • Safety data would require experimental testing and toxicity studies.

    • As a sulfonyl compound, it may have potential hazards related to reactivity or toxicity.




  • Future Directions



    • Investigate its potential applications in pharmaceuticals, materials science, or catalysis.

    • Explore its biological activity, if any, and consider modifications for improved properties.




    properties

    IUPAC Name

    methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJSLFDFBGBVEGO-KPKJPENVSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23NO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

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